molecular formula C8H6F3N3 B6210731 4-(trifluoromethyl)-1H-indazol-3-amine CAS No. 60330-34-9

4-(trifluoromethyl)-1H-indazol-3-amine

Cat. No.: B6210731
CAS No.: 60330-34-9
M. Wt: 201.1
Attention: For research use only. Not for human or veterinary use.
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Description

4-(trifluoromethyl)-1H-indazol-3-amine is a compound that belongs to the class of indazoles, which are heterocyclic aromatic organic compounds. The presence of the trifluoromethyl group in its structure enhances its chemical stability and lipophilicity, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnones in the presence of a copper catalyst . This reaction proceeds under mild conditions and yields the desired indazole derivative efficiently.

Industrial Production Methods

Industrial production methods for this compound often utilize scalable and cost-effective processes. These methods may involve the use of readily available organic precursors and catalysts such as cesium fluoride to facilitate the rapid generation of trifluoromethyl anions .

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-1H-indazol-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, which can have different functional groups attached to the indazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

4-(trifluoromethyl)-1H-indazol-3-amine has a wide range of applications in scientific research:

Properties

CAS No.

60330-34-9

Molecular Formula

C8H6F3N3

Molecular Weight

201.1

Purity

95

Origin of Product

United States

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